molecular formula C22H19N5O4S B2452871 methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate CAS No. 1242955-46-9

methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate

Cat. No. B2452871
CAS RN: 1242955-46-9
M. Wt: 449.49
InChI Key: MYMNTZFTEUOBRH-UHFFFAOYSA-N
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Description

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two types: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

The synthesis of triazole compounds has been a topic of interest for many years. Various methods have been developed, which often involve the reaction of azides with alkynes or the cyclization of hydrazines .


Molecular Structure Analysis

Triazoles have a five-membered ring structure containing three nitrogen atoms and two carbon atoms . The exact structure of “methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate” would depend on the specific locations of these substituents on the triazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary widely depending on their exact structure . For example, some triazole compounds exhibit high thermal stability .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as pyridazine analogs, have been synthesized for their significant pharmaceutical importance. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine and its derivatives has been explored due to their potential applications in medicinal chemistry (Sallam et al., 2021).

Antiproliferative Activity

The antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives has been studied, indicating the potential of these compounds in inhibiting the proliferation of endothelial and tumor cells. This suggests their application in the development of new anticancer agents (Ilić et al., 2011).

Synthesis of Fused Pyrazolo-, Triazolo-, Tetrazolo-, and Diazepino-Derivatives

Research has also focused on the synthesis of a variety of fused heterocyclic derivatives, including pyrazolo-, triazolo-, tetrazolo-, diazepino-, oxazepino-, and thiazepinopyridazine derivatives. These studies highlight the versatility of heterocyclic compounds in synthesizing novel chemical entities with potential biological activities (Shalaby, 2003).

Fluorescent Properties and Applications

Additionally, the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and the study of their fluorescent properties have been explored. These compounds show promise as fluorescent whitening agents for polyester fibers, indicating their application in materials science and industry (Rangnekar & Rajadhyaksha, 1986).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests the potential use of these compounds in developing new insecticides for agricultural purposes (Fadda et al., 2017).

Safety and Hazards

Like all chemicals, triazoles can have safety hazards associated with their use. Some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Future research may focus on developing new synthetic methods, exploring new applications, and improving the safety profile of these compounds.

properties

IUPAC Name

methyl 4-[[2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-14-3-9-17(10-4-14)32-20-12-11-18-24-26(22(30)27(18)25-20)13-19(28)23-16-7-5-15(6-8-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMNTZFTEUOBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate

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